molecular formula C15H13NO3 B6378412 6-(3-Acetylaminophenyl)-2-formylphenol, 95% CAS No. 1261919-23-6

6-(3-Acetylaminophenyl)-2-formylphenol, 95%

Cat. No. B6378412
CAS RN: 1261919-23-6
M. Wt: 255.27 g/mol
InChI Key: ZTDMYCNGHWWZKH-UHFFFAOYSA-N
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Description

6-(3-Acetylaminophenyl)-2-formylphenol, 95% (6-AAPF-95) is a chemical compound with a wide range of applications, from pharmaceuticals to cosmetics. It is a derivative of phenol, an aromatic organic compound with a wide range of uses in industry and medicine. 6-AAPF-95 is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C. It is a relatively stable compound with a moderate vapor pressure and a low water solubility.

Scientific Research Applications

6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent, as a catalyst in organic synthesis, and as a starting material for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals.

Mechanism of Action

6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biologically active properties. It is known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, and thus can act as an anti-inflammatory agent. It also has antioxidant and antifungal activity, and can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Biochemical and Physiological Effects
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase and thus can act as an anti-inflammatory agent. It also has antioxidant activity, which can help to protect cells from oxidative damage. In addition, it can act as a photosensitizer, increasing the sensitivity of certain cells to light.

Advantages and Limitations for Lab Experiments

6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a moderate vapor pressure and low water solubility. In addition, it is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C, making it easy to handle and store. On the other hand, it is a relatively expensive compound, and its effects on biological systems are still not fully understood.

Future Directions

There are a number of potential future directions for research on 6-(3-Acetylaminophenyl)-2-formylphenol, 95%. One area of research is to further investigate its effects on biological systems, including its effects on inflammation and oxidative stress. Another potential direction is to explore its potential applications in the development of novel pharmaceuticals and other specialty chemicals. Additionally, further research into its mechanism of action and its interactions with other compounds could help to reveal new ways in which it can be used. Finally, research into its synthesis and production could help to reduce costs and improve efficiency.

Synthesis Methods

6-(3-Acetylaminophenyl)-2-formylphenol, 95% is synthesized from phenol and acetic anhydride in a two-step process. In the first step, phenol is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form 6-acetylaminophenol. This compound is then reacted with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form 6-(3-Acetylaminophenyl)-2-formylphenol, 95%.

properties

IUPAC Name

N-[3-(3-formyl-2-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(18)16-13-6-2-4-11(8-13)14-7-3-5-12(9-17)15(14)19/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDMYCNGHWWZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685222
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Acetylaminophenyl)-2-formylphenol

CAS RN

1261919-23-6
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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